3-FLUOROBENZYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Overview
Description
3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is an organic compound that features a fluorobenzyl group attached to a tetraazole ring via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cycloaddition reaction of azides with nitriles under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the fluorobenzyl derivative with a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the tetraazole ring.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated derivatives, modified tetraazole rings.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the tetraazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide
- 3-Chlorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide
- 3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) ether
Uniqueness
3-Fluorobenzyl (1-methyl-1H-1,2,3,4-tetraazol-5-yl) sulfide is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity. The sulfide linkage also provides distinct chemical properties compared to ether or other linkages.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1-methyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c1-14-9(11-12-13-14)15-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKPKJRKLPKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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